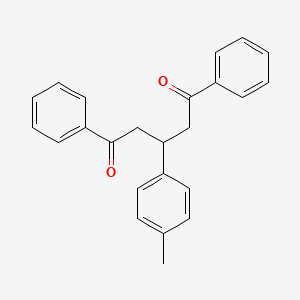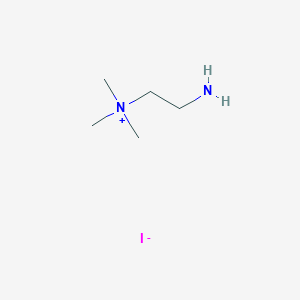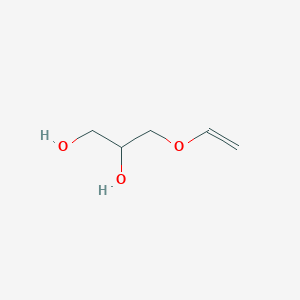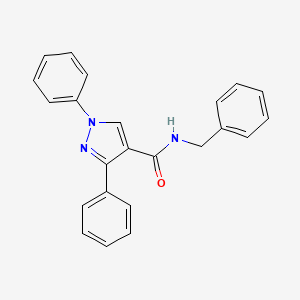![molecular formula C16H21BrO B14279630 2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one CAS No. 150270-95-4](/img/structure/B14279630.png)
2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one: , also known by its systematic name ethyl 2-(2-bromophenyl)acetamide , is a chemical compound with the molecular formula C10H12BrNO. Its empirical formula indicates that it contains one bromine atom (Br), one nitrogen atom (N), one oxygen atom (O), and ten carbon atoms ©. The molecular weight of this compound is 242.11 g/mol .
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of ethyl 2-(2-bromophenyl)acetamide . One common method involves the reaction of 2-bromophenylacetic acid with ethylamine . The bromine atom from the acid reacts with the amine group, resulting in the formation of the target compound. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient production.
Analyse Des Réactions Chimiques
Reactivity:
Ethyl 2-(2-bromophenyl)acetamide: can participate in various chemical reactions:
Substitution Reactions: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Reduction Reactions: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Functional Group Transformations: The compound can undergo further functionalization, such as amidation or esterification.
- Bromine (Br2) : Used for bromination reactions.
- Hydrogenation Catalysts (e.g., Pd/C) : Employed for reduction of the carbonyl group.
- Ethylamine (CH3CH2NH2) : Reactant in the synthesis.
Major Products: The major products depend on the specific reaction conditions. Reduction of the carbonyl group leads to the corresponding alcohol, while substitution reactions yield various derivatives.
Applications De Recherche Scientifique
Ethyl 2-(2-bromophenyl)acetamide: finds applications in:
- Medicinal Chemistry : Researchers explore its potential as a pharmacophore or scaffold for drug development.
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex molecules.
- Biological Studies : Investigating its interactions with biological targets.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It may act as a ligand, enzyme inhibitor, or modulator of cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While ethyl 2-(2-bromophenyl)acetamide is unique due to its specific substitution pattern, similar compounds include:
- 2-(2-Bromophenyl)ethyl alcohol (CAS RN: 1074-16-4) .
- (2-Bromobenzyl)triphenylphosphonium bromide (CAS RN: 36901-75-4) .
- Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate (CAS RN: 1180536-37-1) .
Remember that further research and characterization are essential to fully understand the compound’s properties and applications
Propriétés
Numéro CAS |
150270-95-4 |
|---|---|
Formule moléculaire |
C16H21BrO |
Poids moléculaire |
309.24 g/mol |
Nom IUPAC |
2-[2-(2-bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C16H21BrO/c1-16(2)11-5-8-15(18)13(16)10-9-12-6-3-4-7-14(12)17/h3-4,6-7,13H,5,8-11H2,1-2H3 |
Clé InChI |
OZBGHNZATISHNH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(=O)C1CCC2=CC=CC=C2Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)



![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)





